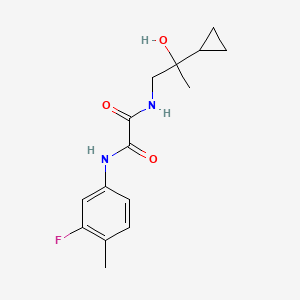
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, also known as CPOPFO, is a chemical compound that has garnered attention in the scientific community for its potential use in drug development.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide involves the reaction of 2-cyclopropyl-2-hydroxypropylamine with 3-fluoro-4-methylbenzoyl chloride to form N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methylbenzamide, which is then reacted with oxalyl chloride to form the final product.
Starting Materials
2-cyclopropyl-2-hydroxypropylamine, 3-fluoro-4-methylbenzoyl chloride, oxalyl chloride
Reaction
Step 1: 2-cyclopropyl-2-hydroxypropylamine is reacted with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methylbenzamide., Step 2: N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methylbenzamide is then reacted with oxalyl chloride in the presence of a base such as pyridine to form the final product, N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide.
作用機序
The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is not fully understood, but it is believed to work by binding to the active site of HDACs and inhibiting their activity. This leads to changes in gene expression and can result in therapeutic effects. The binding of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide to the GABA-A receptor is also thought to modulate its activity, leading to changes in neurotransmitter release and ultimately affecting behavior.
生化学的および生理学的効果
Studies have shown that N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can induce apoptosis (programmed cell death) in cancer cells and has potential as an anti-cancer agent. It has also been shown to have anxiolytic (anti-anxiety) and sedative effects in animal models. Further research is needed to fully understand the biochemical and physiological effects of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide.
実験室実験の利点と制限
One advantage of using N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide in lab experiments is its high purity and yield. It also has a relatively simple synthesis method compared to other compounds. However, one limitation is that it is not well-studied and its mechanism of action is not fully understood. Additionally, it may have off-target effects that need to be considered in experimental design.
将来の方向性
Future research on N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide could include further studies on its mechanism of action, as well as its potential use in drug development for diseases such as cancer and neurodegenerative disorders. It could also be studied for its potential as an anxiolytic and sedative agent. Additionally, further exploration of its off-target effects could be important in understanding its overall safety and efficacy.
科学的研究の応用
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has been studied for its potential use in drug development due to its ability to modulate the activity of certain enzymes and receptors. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and are involved in various diseases such as cancer and neurodegenerative disorders. N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-9-3-6-11(7-12(9)16)18-14(20)13(19)17-8-15(2,21)10-4-5-10/h3,6-7,10,21H,4-5,8H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCFVHDXMNIWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2CC2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-N-(2,5-dimethylphenyl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2879708.png)
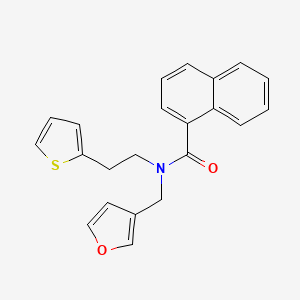
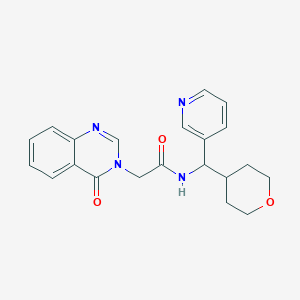
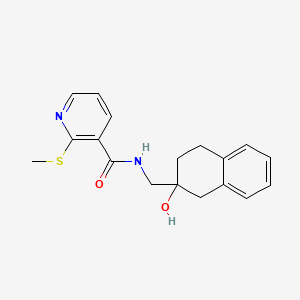
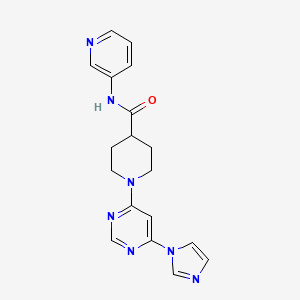
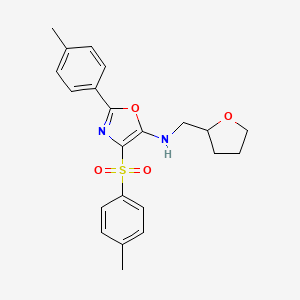
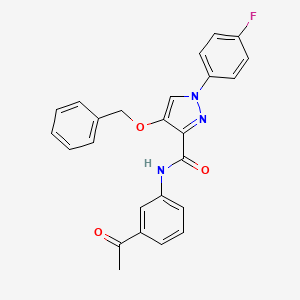
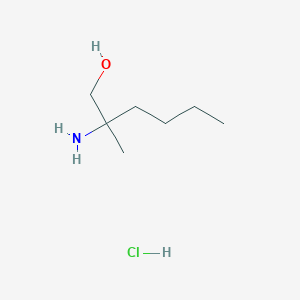
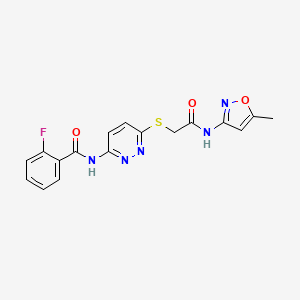
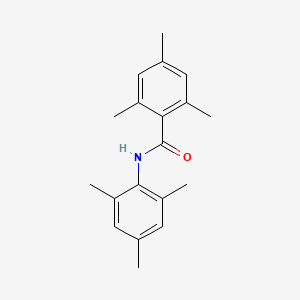
![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879725.png)
![5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2879729.png)